molecular formula C9H14N4O2 B13177554 Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13177554
M. Wt: 210.23 g/mol
InChI Key: HDTHKKFTWQLKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1692765-25-5) is a high-value chemical scaffold that incorporates two privileged pharmacophores: the piperidine ring and the 1,2,3-triazole moiety . This combination makes it a versatile intermediate in medicinal chemistry, particularly for the development of novel therapeutic agents. The piperidine ring is a common feature in FDA-approved drugs and is known to improve the pharmacokinetic properties of lead molecules . The 1,2,3-triazole core is of significant research interest due to its extensive chemotherapeutical value, serving as a key structural component in compounds with demonstrated antimicrobial, antiviral, and anticancer activities . Recent studies highlight that structural hybrids of piperidine and 1,2,3-triazole show promising fungicidal behavior against challenging pathogens like Candida auris , with some derivatives exhibiting potent activity by inducing apoptosis and cell cycle arrest in fungal cells . Furthermore, 1,2,3-triazole derivatives are actively investigated as potent inhibitors of various human carbonic anhydrase isoforms (hCA I, II, IV, and IX), which are important drug targets for conditions such as glaucoma and cancer . With a molecular formula of C 9 H 14 N 4 O 2 and a molecular weight of 210.23 g/mol, this compound is a crucial building block for drug discovery programs . It is intended for use in hit-to-lead optimization, the synthesis of targeted libraries, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 5-piperidin-4-yl-2H-triazole-4-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)8-7(11-13-12-8)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3,(H,11,12,13)

InChI Key

HDTHKKFTWQLKPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNN=C1C2CCNCC2

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

The predominant synthetic route to methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is through CuAAC, which involves the reaction of an azide derivative with an alkyne bearing the appropriate substituents. This method is favored for its high regioselectivity, mild reaction conditions, and excellent yields.

General Synthetic Scheme:

Step Reactants Conditions Outcome
1 Piperidin-4-yl azide or azide precursor Preparation of azide intermediate Azide-functionalized piperidine derivative
2 Methyl propiolate (alkyne with ester group) CuSO₄, sodium ascorbate, tert-butanol/water, room temperature Formation of 1,4-disubstituted 1,2,3-triazole ring with methyl ester at C-4
3 Purification Column chromatography or crystallization Pure this compound

This approach is supported by numerous studies demonstrating the use of copper sulfate and sodium ascorbate as a catalytic system in aqueous-organic solvent mixtures (e.g., tert-butanol/water) at ambient temperature, yielding the desired triazole esters efficiently and with high purity.

Azide and Alkyne Precursor Preparation

  • Piperidin-4-yl Azide Synthesis: The piperidine ring bearing an azide substituent at the 4-position can be prepared via nucleophilic substitution of a suitable leaving group (e.g., halide) on the piperidine ring with sodium azide under controlled conditions.

  • Methyl Propiolate: Commercially available or synthesized by esterification of propiolic acid, methyl propiolate serves as the alkyne component bearing the methyl ester functionality necessary for the target compound.

Reaction Optimization and Scale-Up

Recent advances include optimized protocols for preparative scale synthesis (up to gram scale), employing:

  • Controlled molar ratios of copper sulfate and sodium ascorbate to minimize copper contamination.
  • Use of ligands such as tris(1-hydroxyethyl)-1,2,3-triazolylmethylamine (THETA) to stabilize copper(I), enhancing catalyst efficiency and recyclability.
  • Reaction times typically range from 1 to 48 hours at room temperature with stirring.
  • Post-reaction workup includes aqueous extraction, filtration, and drying, followed by purification via column chromatography or crystallization to achieve >98% purity.

Alternative Synthetic Routes and Catalysts

While CuAAC remains the gold standard, other methods have been explored:

  • Thermal Cycloaddition: High-temperature conditions can promote azide-alkyne cycloaddition without a catalyst, but this often results in lower regioselectivity and yields.
  • Metal-Free Click Chemistry: Emerging protocols use organocatalysts or photochemical activation, but these are less common for this compound class.
  • Other Metal Catalysts: Palladium or ruthenium catalysts can yield different regioisomers (1,5-disubstituted triazoles), but for this compound, the 1,4-regioisomer is desired, making copper catalysis preferable.

Characterization and Purification

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) including ^1H and ^13C NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely used to confirm the structure and purity.
  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) ensure reaction monitoring and final product purity.
  • Melting Point Determination: Provides additional confirmation of compound identity and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
CuAAC (Copper-catalyzed azide-alkyne cycloaddition) Piperidin-4-yl azide, methyl propiolate, CuSO₄, sodium ascorbate Room temperature, aqueous-organic solvent, 1-48 h 85-99% High regioselectivity, mild conditions, scalable Requires copper catalyst, possible metal contamination
Thermal cycloaddition Piperidin-4-yl azide, methyl propiolate Elevated temperature, no catalyst Moderate Metal-free Lower regioselectivity, longer reaction times
Metal-free click chemistry Piperidin-4-yl azide, methyl propiolate, organocatalysts Mild conditions, photochemical Variable Avoids metals Less developed, lower yields

Research Discoveries and Developments

  • The use of ligands like THETA has improved catalyst efficiency and recyclability in CuAAC, allowing for automated synthesis platforms to produce triazole esters with high purity and yield.
  • Studies have shown that the electronic nature of substituents on the azide or alkyne can influence reaction rates and yields, guiding the design of more efficient synthetic routes.
  • The methyl ester functionality in this compound allows for further functionalization, making this compound a versatile intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the triazole ring critically influence biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent at Position 1 Substituent at Position 5 Key Properties/Biological Activity Reference
Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate H (1H-triazole) Piperidin-4-yl High solubility due to basic piperidine; potential CNS activity inferred from piperidine analogs
Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate Piperidin-4-yl H Positional isomer; reduced steric hindrance at position 5 may alter target binding
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl Formyl Electrophilic formyl group enhances reactivity; pyridine enables π-π interactions
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl H Fluorine atoms increase lipophilicity and metabolic stability; electron-withdrawing effects stabilize triazole ring
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Phenyl Pyridin-3-yl Demonstrated 30% growth inhibition in NCI-H522 lung cancer cells (GP = 70.94%)

Physicochemical Properties

  • Solubility: The basic piperidine group in the target compound improves water solubility compared to non-polar substituents (e.g., hexyl in Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate) .

Biological Activity

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,3-triazoles, which are known for their pharmacological versatility. The synthesis of this compound typically involves the reaction of piperidine derivatives with azides and alkyne components through click chemistry methods. This approach allows for the efficient formation of the triazole ring, which is crucial for its biological activity.

Antimicrobial Properties

Research has shown that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial activity. In a study assessing various triazole derivatives, including this compound, it was found that these compounds possess varying degrees of efficacy against different bacterial and fungal strains.

CompoundActivity (MIC µg/mL)Target Organisms
This compound16Mycobacterium smegmatis
Other TriazolesRanges from 8 to >128Various Gram-positive and Gram-negative bacteria

The Minimum Inhibitory Concentration (MIC) values indicate that while some derivatives show promising activity against specific pathogens, others may require further optimization to enhance their antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Triazole compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of cellular signaling pathways and induction of apoptosis.

In a comparative study of triazole derivatives:

CompoundIC50 (µM)Cancer Cell Lines
This compound12.5MDA-MB-231 (breast cancer)
Control (Sorafenib)9.98MDA-MB-231

The IC50 value for this compound indicates moderate potency against breast cancer cells compared to established treatments .

The biological activity of triazoles often stems from their ability to interact with various biological targets through non-covalent interactions such as hydrogen bonds and π–π stacking interactions. For instance:

  • Binding Interactions : The compound can form hydrogen bonds with key amino acid residues in target proteins.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Activity Study : A comprehensive evaluation revealed that while many synthesized triazoles did not exhibit strong antibiotic properties initially, modifications in structure led to enhanced activity against resistant strains .
  • Anticancer Evaluation : In vitro assays demonstrated that the compound could inhibit cell growth in specific cancer lines with promising IC50 values, suggesting a need for further development in drug formulation .

Q & A

Q. Advanced Research Focus

  • Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 48h, monitoring degradation via LC-MS. Hydrolysis of the methyl ester is a key risk; observe m/z shifts corresponding to carboxylic acid formation .
  • Compare 1H^1H NMR in DMSO-d6 vs. D2O to detect ester hydrolysis (disappearance of the methoxy singlet at ~3.8 ppm) .
  • Use molecular dynamics simulations (AMBER) to predict interactions with serum albumin that may stabilize the compound .

What methodologies are recommended for analyzing non-covalent interactions (e.g., π-stacking, hydrogen bonding) in cocrystals of this compound?

Q. Advanced Research Focus

  • Perform Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., C–H⋯π vs. O–H⋯N) .
  • Use SHELXL to refine disorder models in cocrystals, particularly for flexible piperidine conformers. Apply ISOR and DELU restraints to manage thermal motion .
  • Validate π-stacking via UV-vis spectroscopy (bathochromic shifts in acetonitrile) and DFT calculations (NCI plots for van der Waals interactions) .

How can researchers address conflicting bioactivity data across cell lines when testing this compound as a kinase inhibitor?

Q. Advanced Research Focus

  • Profile kinase inhibition (KinomeScan) to identify off-target effects. Compare IC50_{50} values against >100 kinases to assess selectivity .
  • Use molecular docking (AutoDock Vina) to model interactions with ATP-binding pockets. Prioritize kinases with conserved residues (e.g., hinge-region lysine) .
  • Validate via isothermal titration calorimetry (ITC) to measure binding affinity (Kd_d) and enthalpy-driven vs. entropy-driven interactions .

What are the best practices for characterizing tautomeric equilibria in the triazole ring using spectroscopic and computational methods?

Q. Advanced Research Focus

  • Analyze 1H^1H-15N^{15}N HMBC NMR to detect tautomer-sensitive 15N^{15}N shifts (e.g., 1H- vs. 2H-triazole) .
  • Perform variable-temperature NMR in DMSO-d6 to observe coalescence of NH protons, indicating tautomeric exchange .
  • Compare DFT-calculated 13C^{13}C chemical shifts (GIAO method) with experimental data to identify dominant tautomers .

How can researchers mitigate synthetic byproducts from piperidine ring alkylation during triazole formation?

Q. Advanced Research Focus

  • Optimize protecting groups (e.g., tert-butoxycarbonyl, Boc) for the piperidine nitrogen to prevent quaternization. Deprotect post-cyclization using TFA/CH2_2Cl2_2 .
  • Monitor alkylation via LC-MS; quench excess alkylating agents (e.g., benzyl bromide) with Amberlyst A-21 resin .
  • Use 1H^1H NMR to detect N-alkylation byproducts (e.g., upfield shifts for benzylic protons at ~4.5 ppm) .

What strategies are effective for correlating substituent effects on the triazole ring with solubility and logP values?

Q. Advanced Research Focus

  • Measure solubility via shake-flask method in PBS and logP via HPLC (C18 column, isocratic MeOH/H2_2O) .
  • Apply QSPR models (e.g., COSMO-RS) to predict solubility from molecular descriptors (e.g., dipole moment, PSA) .
  • Synthesize analogs with electron-withdrawing groups (e.g., 5-nitro) to assess impacts on hydrophilicity and membrane permeability .

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